molecular formula C18H30N4O3 B4439755 N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B4439755
M. Wt: 350.5 g/mol
InChI Key: NZDLFZDCAAQMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as propylphenidate, is a psychoactive compound that belongs to the class of phenidate derivatives. It is structurally similar to methylphenidate, which is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD). Propylphenidate has been the subject of scientific research due to its potential therapeutic applications and its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate is similar to that of methylphenidate. It inhibits the reuptake of dopamine and norepinephrine by binding to the transporters responsible for their uptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of ADHD and other disorders.
Biochemical and Physiological Effects:
Propylphenidate has been shown to have similar biochemical and physiological effects to methylphenidate. It increases dopamine and norepinephrine levels in the brain, which can improve cognitive function and reduce symptoms of ADHD and other disorders. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

Propylphenidate has several advantages for use in lab experiments. It has similar pharmacological properties to methylphenidate, which is a well-studied compound. This makes it easier to compare the effects of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate to those of methylphenidate. However, N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate also has several limitations. It is a psychoactive compound, which can make it difficult to control for confounding variables in experiments. It also has potential negative effects on cardiovascular health, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate research. One potential area of research is the development of new medications for the treatment of ADHD and other disorders that involve a deficit in dopamine and norepinephrine. Propylphenidate has shown promise in this area, and further research could lead to the development of more effective medications. Another potential area of research is the investigation of the long-term effects of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate use. This could help to determine the safety and efficacy of the compound for use in humans. Finally, there is potential for research into the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate for the treatment of other disorders, such as depression and anxiety.

Scientific Research Applications

Propylphenidate has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have similar pharmacological properties to methylphenidate, including the ability to increase dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of ADHD and other disorders that involve a deficit in these neurotransmitters.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-4-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-12-16(24-2)14-17(13-15)25-3/h12-14H,4-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDLFZDCAAQMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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